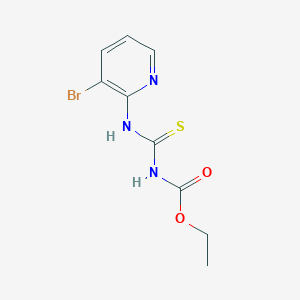

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate

概要

説明

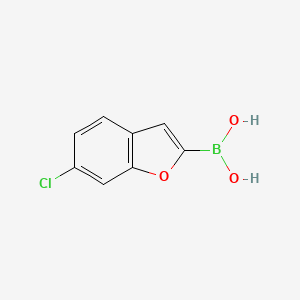

Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate is a chemical compound with the molecular formula C9H10BrN3O2S . It has a molecular weight of 304.16 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been synthesized from α-bromoketones and 2-aminopyridine . This suggests that this compound may also participate in similar reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 304.16 , but other properties such as boiling point and solubility are not provided.科学的研究の応用

Nuclear Medicine and Radiopharmaceuticals : (Nabati, 2018) discusses the use of related compounds in nuclear medicine, specifically as ligands for diagnostic radiopharmaceuticals. The study focuses on the stability, reactivity, and properties of bis(N-ethoxy-N-ethyl-dithiocarbamato)nitride technetium-99m, a compound used for myocardial perfusion imaging.

Potential Anticancer Agents : Research by (Temple et al., 1983) explores the synthesis of compounds related to Ethyl aminon-(3-bromopyridin-2-YL)methanethiocarbamate for potential use as anticancer agents. The study examines their effects on cell proliferation and survival in cancer models.

Green Chemistry and Antimicrobial Activity : (Kishore et al., 2019) presents a green methodology to synthesize cyclic dithiocarbamates, demonstrating the compound's antimicrobial activities against pathogenic bacteria and fungi.

Copper Catalyzed Reactions : A study by (Lang et al., 2001) discusses the conversion of bromopyridine into aminopyridine under copper catalysis, showing the relevance of such compounds in chemical synthesis.

Synthesis and Characterization of Complexes : Research conducted by (Alverdi et al., 2004) involves the synthesis and characterization of Pt(II) and Pd(II) dithiocarbamate complexes. The study also includes cytotoxicity assays of these complexes.

Methanogenic Inhibitors in Agriculture : The work of (Zhou et al., 2011) investigates the effects of various compounds, including this compound, as methanogenic inhibitors. This research is particularly relevant in the context of reducing methane production in ruminant agriculture.

将来の方向性

特性

IUPAC Name |

ethyl N-[(3-bromopyridin-2-yl)carbamothioyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-6(10)4-3-5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEUKZNLWJFVON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

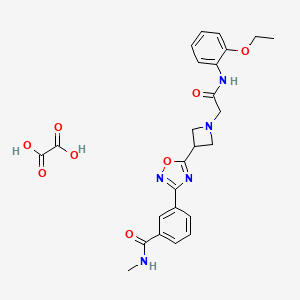

![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)

![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2826055.png)

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2826057.png)

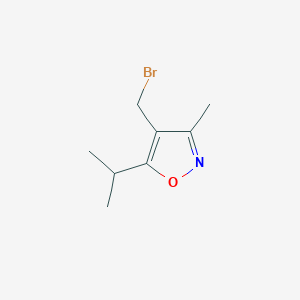

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2826060.png)

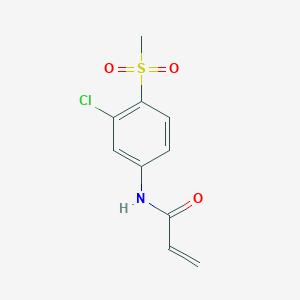

![N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2826061.png)

![(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2826062.png)

![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2826063.png)

![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)